molecular formula C17H26ClNO B4617548 1-[6-(4-chlorophenoxy)hexyl]piperidine

1-[6-(4-chlorophenoxy)hexyl]piperidine

Cat. No.: B4617548
M. Wt: 295.8 g/mol
InChI Key: SASRGIJMOUBETC-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a hexyl chain terminating in a 4-chlorophenoxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly central nervous system (CNS) receptors.

Properties

IUPAC Name

1-[6-(4-chlorophenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-16-8-10-17(11-9-16)20-15-7-2-1-4-12-19-13-5-3-6-14-19/h8-11H,1-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASRGIJMOUBETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Sigma Receptor Affinity

Piperidine derivatives bearing 4-chlorophenoxyalkyl chains have been extensively studied for their affinity to sigma (σ) receptors, particularly σ1 and σ2 subtypes. Key comparisons include:

Compound 15 : 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine
  • Chain Length : Propyl (3 carbons).
  • Substituents : 4-Methyl group on piperidine.
  • Activity : Demonstrates high σ1 affinity but lower selectivity for σ1 over σ2 compared to shorter-chain analogs. The methyl group may enhance steric interactions, reducing σ2 binding .
Compound (-)-(S)-17 : (-)-(S)-4-Methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine
  • Chain Length : Ethyl (2 carbons).
  • Substituents : Chiral center (S-configuration), 4-methyl group.
  • Activity :
    • σ1 Affinity : Ki = 0.34 nM (highest among tested analogs).
    • Selectivity : 547-fold selectivity for σ1 over σ2 and 11-fold over sterol Δ8-Δ7 isomerase (SI).
    • Key Insight : Shorter chains improve σ1 selectivity, while chirality minimally impacts binding .
Target Compound : 1-[6-(4-Chlorophenoxy)hexyl]piperidine
  • Chain Length : Hexyl (6 carbons).
  • Substituents: No methyl group on piperidine.

Table 1: Structural and Pharmacological Comparison

Compound Chain Length Substituents σ1 Ki (nM) σ1/σ2 Selectivity SI Selectivity
(-)-(S)-17 Ethyl 4-methyl, chiral 0.34 547-fold 11-fold
Compound 15 Propyl 4-methyl Not reported Moderate Not reported
Target Compound Hexyl None Inferred lower Likely reduced Unknown

Influence of Aryl Substituents and Functional Groups

Piperidine derivatives with aryl groups at positions 2 and 6 exhibit diverse biological activities:

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Substituents : Trimethoxyphenyl groups (positions 2 and 6), chloroacetyl.
  • Activity : Antimicrobial and anti-inflammatory properties attributed to electron-withdrawing groups and aromatic bulk .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Substituents : Methoxyphenyl groups, acetyl.
  • Activity : Antiviral and antimalarial effects linked to methoxy groups enhancing solubility and hydrogen bonding .
Target Compound
  • Substituents: 4-Chlorophenoxy (terminal group).
  • Predicted Activity: The electron-withdrawing chlorine atom may enhance receptor binding via halogen bonding, while the phenoxy group contributes to π-π interactions.

Comparison with Complex Ether-Linked Derivatives

1-[2-[2-(4-Chlorophenoxy)phenoxy]ethyl]piperidine Hydrochloride
  • Structure: Phenoxyethyl-phenoxy substituent.
  • Activity: Not explicitly reported, but the extended aromatic system may enhance σ1 affinity due to increased planar surface area for receptor interaction .
Target Compound
  • Structure: Linear hexyl chain with terminal 4-chlorophenoxy.
  • Predicted Advantage : Simpler structure may improve synthetic accessibility and metabolic stability compared to branched analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(4-chlorophenoxy)hexyl]piperidine
Reactant of Route 2
1-[6-(4-chlorophenoxy)hexyl]piperidine

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